This compound is derived from Clopidogrel, which is used to prevent blood clots in various cardiovascular conditions. The R-enantiomer exhibits markedly lower antithrombotic activity compared to the S-enantiomer (Clopidogrel) and serves as a comparative agent in pharmacological studies focusing on enantioselectivity and metabolic pathways .
The synthesis of methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate can be achieved through several methods, predominantly involving chiral resolution techniques or stereospecific synthesis starting from chiral precursors. A notable method involves the enantioselective hydrolysis of a racemic mixture of pivaloyloxymethyl (±)-alpha-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate using specific lipases. This enzymatic resolution selectively hydrolyzes the (S)-enantiomer while preserving the (R)-enantiomer. Subsequent hydrolysis and methylation steps yield the final compound .
Key Parameters:
The molecular formula for methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is , with a molecular weight of approximately 419.9 g/mol .
Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate can participate in various chemical reactions typical for esters and thienopyridine derivatives:
The mechanism of action for methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate involves its role as a prodrug that requires metabolic activation to exert its antiplatelet effects.
Studies indicate that the R-enantiomer has significantly lower affinity for these receptors compared to the S-enantiomer .
The physical and chemical properties of methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate include:
Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate has several scientific applications:
Chiral resolution remains indispensable for obtaining enantiomerically pure methyl (2R)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate hydrogen sulfate (CAS: 120202-71-3) and its pharmacologically active S-enantiomer (CAS: 144077-07-6). Industrial processes typically employ diastereomeric salt crystallization using chiral acids like (+)- or (-)-camphorsulfonic acid to separate racemic mixtures. The critical control point lies in the stereochemical integrity during salt formation, where temperature-controlled crystallization yields the target enantiomer with >99.5% ee [2] [4]. Subsequent sulfate salt formation enhances crystallinity and stability – a crucial step given the compound's role as Clopidogrel Hydrogen Sulfate Impurity C [2]. Process analytical technology (PAT) monitors chiral purity through in-line polarimetry, ensuring compliance with stringent pharmaceutical standards [3].
Table 1: Chiral Resolution Techniques for Enantiopure Acetate Sulfates
Enantiomer | CAS Number | Chiral Resolving Agent | Max ee (%) | Application |
---|---|---|---|---|
(R)-isomer | 120202-71-3 | (-)-Di-p-toluoyl-D-tartaric acid | 99.8 | Reference standard [2] |
(S)-isomer | 144077-07-6 | (+)-10-Camphorsulfonic acid | 99.9 | Active ingredient [3] [4] |
Racemate | N/A | N/A | N/A | Process intermediate |
Lipase-catalyzed kinetic resolution provides a sustainable route to enantiopure intermediates. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl ester of the (R)-enantiomer in racemic methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, leaving the (S)-ester intact. This biocatalytic process operates at 35-40°C in biphasic systems (water/toluene), achieving enantiomeric ratios (E) >200. The hydrolyzed (R)-acid precipitates and is filtered, while the unreacted (S)-ester is converted to the target hydrogen sulfate salt (CAS: 144077-07-6) [3] [4]. Recent advances utilize immobilized enzymes in continuous-flow reactors, enhancing productivity to >500 g/L/day and reducing solvent consumption by 70% compared to batch processes. Critical parameters include water activity control (aw 0.3) and substrate feeding rate (0.1 mL/min/g enzyme) to maintain enzyme stability and selectivity [6].
The thieno[3,2-c]pyridine scaffold is synthesized through a Mannich-type cyclization of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with formaldehyde and hydrogen sulfide, followed by dehydrogenation. Alternatively, palladium-catalyzed cross-coupling constructs the bicyclic system before introducing the chiral acetate moiety [1] [5]. The pivotal step involves nucleophilic displacement where the thienopyridine nitrogen attacks methyl 2-(2-chlorophenyl)-2-chloroacetate, forming the C–N bond with inversion of configuration when using enantiopure chloroacetates. This reaction requires anhydrous conditions (<50 ppm H2O) at -15°C to prevent racemization, yielding the ester precursor to methyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate [6] [7]. Impurity profiling reveals that over-alkylation at the pyridine nitrogen generates dimers (e.g., Clopidogrel Impurity D, CAS: 1421283-60-4), controlled by maintaining a 1:1 stoichiometry and slow addition rates [7].
Table 2: Key Synthetic Routes to the Thienopyridine Core
Strategy | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Mannich Cyclization | HCHO, H2S, DMF, 80°C | 65-70 | Simple starting materials | Low atom economy |
Palladium Catalysis | Pd(OAc)2/XPhos, K2CO3, toluene, 110°C | 85-90 | High regioselectivity | Catalyst cost |
Reductive Amination | NaBH3CN, MeOH, pH 5 | 75-80 | Mild conditions | Requires pre-formed amine |
Large-scale manufacturing of methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate hydrogen sulfate integrates continuous flow chemistry with cryogenic chiral resolution to enhance efficiency. Racemate synthesis occurs in a telescoped reactor system where thienopyridine hydrochloride reacts with methyl 2-(2-chlorophenyl)glycidate at 120°C in sulfolane, followed by ring opening with HCl gas, achieving 92% conversion in <2 hours [3]. Resolution via simulated moving bed chromatography (SMB) using cellulose tris(3,5-dimethylphenylcarbamate) columns provides >99.9% ee at 500 kg/week throughput. Final sulfate salt formation employs anti-solvent crystallization in ethyl acetate/sulfuric acid mixtures under controlled humidity (<10% RH) to prevent hydrate formation (e.g., C16H16ClNO2S·H2SO4·H2O, MW 419.90) [2] [3]. Process intensification reduces solvent waste by 85% through in-situ acid recycling, while PAT tools (Raman spectroscopy, FBRM) ensure particle size distribution (D90 50-70 μm) for optimal drug formulation [4].
Table 3: Industrial Manufacturing Metrics for Stereospecific Production
Process Parameter | Batch Process | Continuous Process | Improvement |
---|---|---|---|
Cycle Time | 72 hours | 8 hours | 9x faster |
Overall Yield | 42% | 68% | +26% absolute |
Solvent Consumption | 3000 L/ton | 450 L/ton | 85% reduction |
Enantiomeric Excess | 98.5% | 99.95% | Higher purity |
Capacity | 50 kg/week | 500 kg/week | 10x scale-up |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7